(4-Aminopiperidin-4-yl)methanol
Overview
Description
(4-Aminopiperidin-4-yl)methanol is a chemical compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include (4-aminopiperidin-4-yl)methanol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in a variety of ways . For instance, some piperidine derivatives developed a stable hydrophobic interaction with the IKKb catalytic pocket . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biological pathways . For instance, piperidine derivatives have been used in anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant treatments . More research is needed to fully understand the specific biochemical pathways affected by this compound.
Biochemical Analysis
Biochemical Properties
(4-Aminopiperidin-4-yl)methanol is a piperidine derivative . Piperidine derivatives are known to have a wide range of biochemical interactions
Cellular Effects
Related piperidine derivatives have been shown to exhibit various effects on cells, such as influencing cell function and impacting cell signaling pathways
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-4-yl)methanol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane as a reducing agent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the Hofmann degradation reaction of iosniacinamide, using iodine or alkali metal iodide, sodium hydroxide, or potassium hydroxide and bromine as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert piperidinones back to this compound.
Substitution: The amino group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction, iodine or alkali metal iodide for Hofmann degradation, and various oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Aminopiperidin-4-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Aminopiperidin-4-yl)methanol include:
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
4-Aminopyridine: A compound with similar biological activities, particularly in neurological applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to modulate neurotransmission through the inhibition of voltage-gated potassium channels sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-aminopiperidin-4-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-6(5-9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVCSIUFWCRBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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